Clevidipine-15N,d10
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Overview
Description
Clevidipine-15N,d10 is a deuterated and nitrogen-15 labeled version of Clevidipine, a short-acting dihydropyridine calcium channel antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Clevidipine, as well as to investigate the effects of isotopic labeling on drug metabolism and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clevidipine-15N,d10 involves the incorporation of deuterium and nitrogen-15 isotopes into the Clevidipine molecule. The general synthetic route includes the following steps:
Preparation of Deuterated Precursors: Deuterated precursors are synthesized by replacing hydrogen atoms with deuterium in the starting materials.
Incorporation of Nitrogen-15: Nitrogen-15 is introduced into the molecule through the use of nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of deuterated and nitrogen-15 labeled precursors are synthesized.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control measures to ensure its suitability for research purposes.
Chemical Reactions Analysis
Types of Reactions
Clevidipine-15N,d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Clevidipine-15N,d10 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Clevidipine.
Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on biological systems.
Isotopic Labeling Studies: Investigates the effects of isotopic labeling on drug metabolism and action.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of Clevidipine and its analogs
Mechanism of Action
Clevidipine-15N,d10, like Clevidipine, acts as a calcium channel antagonist. It inhibits the influx of extracellular calcium across both myocardial and vascular smooth muscle cell membranes. This inhibition leads to the relaxation of smooth muscle cells, resulting in arterial dilation and reduced blood pressure. The molecular targets include voltage-dependent L-type calcium channels, which are crucial for the contraction of smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Uniqueness of Clevidipine-15N,d10
This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium and nitrogen-15 provides valuable insights into the drug’s metabolism and action, making it a powerful tool for scientific research .
Properties
Molecular Formula |
C21H23Cl2NO6 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
3-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-(115N)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,4D3,5D2,7D2,24+1 |
InChI Key |
KPBZROQVTHLCDU-SFPXMZOASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C([15NH]C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
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